molecular formula C14H14F3NO3 B6241778 ethyl 4,4,4-trifluoro-3-hydroxy-3-(1H-indol-3-yl)butanoate CAS No. 249894-51-7

ethyl 4,4,4-trifluoro-3-hydroxy-3-(1H-indol-3-yl)butanoate

Cat. No. B6241778
CAS RN: 249894-51-7
M. Wt: 301.3
InChI Key:
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Description

Ethyl 4,4,4-trifluoro-3-hydroxy-3-(1H-indol-3-yl)butanoate, or “ETFIB”, is a synthetic compound that has been studied for its potential applications in scientific research. ETFIB has been found to have a variety of biochemical and physiological effects and has been used in a number of laboratory experiments.

Scientific Research Applications

ETFIB has been studied for its potential applications in scientific research, particularly in the areas of biochemistry and molecular biology. ETFIB has been used as a tool to study the structure and function of proteins, as well as to study the effects of various compounds on cellular processes. ETFIB has also been used in studies of enzyme kinetics, protein folding, and gene expression.

Mechanism of Action

ETFIB is a synthetic compound that has been found to interact with proteins in a variety of ways. ETFIB has been shown to bind to specific amino acids in proteins, altering their structure and function. ETFIB has also been found to interact with proteins in a non-specific manner, affecting their stability and function.
Biochemical and Physiological Effects
ETFIB has been found to have a variety of biochemical and physiological effects. ETFIB has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). ETFIB has also been found to reduce inflammation and to have anti-tumor activity. Additionally, ETFIB has been found to have neuroprotective effects, and to protect against oxidative damage.

Advantages and Limitations for Lab Experiments

ETFIB has been used in a variety of laboratory experiments, and has several advantages and limitations. ETFIB is relatively easy to synthesize and is relatively stable in solution. Additionally, ETFIB has been found to have a variety of biochemical and physiological effects, making it a useful tool for studying biological processes. However, ETFIB is relatively expensive and has a relatively short shelf-life, making it difficult to store for long periods of time.

Future Directions

ETFIB has a number of potential applications in scientific research, and there are a number of future directions that could be explored. For example, ETFIB could be used to study the structure and function of proteins, as well as to study the effects of various compounds on cellular processes. Additionally, ETFIB could be used to study the effects of compounds on enzyme kinetics, protein folding, and gene expression. ETFIB could also be used to study the effects of compounds on inflammation, tumor growth, and oxidative damage. Finally, ETFIB could be used as a tool to develop new drugs or therapies for a variety of diseases and conditions.

Synthesis Methods

ETFIB is synthesized using a two-step process. The first step involves the reaction of ethyl 4-trifluoromethylbenzoate with 1H-indole-3-ethanol in the presence of a base catalyst. This reaction produces the desired product, 4,4,4-trifluoro-3-hydroxy-3-(1H-indol-3-yl)butanoic acid. The second step involves the esterification of the acid with ethyl alcohol in the presence of a strong acid catalyst, resulting in the formation of ETFIB.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 4,4,4-trifluoro-3-hydroxy-3-(1H-indol-3-yl)butanoate involves the reaction of 1H-indole-3-carboxylic acid with ethyl 4,4,4-trifluoro-3-oxobutanoate in the presence of a reducing agent to form ethyl 4,4,4-trifluoro-3-hydroxy-3-(1H-indol-3-yl)butanoate.", "Starting Materials": [ "1H-indole-3-carboxylic acid", "ethyl 4,4,4-trifluoro-3-oxobutanoate", "reducing agent" ], "Reaction": [ "Step 1: Dissolve 1H-indole-3-carboxylic acid and ethyl 4,4,4-trifluoro-3-oxobutanoate in a suitable solvent.", "Step 2: Add a reducing agent to the reaction mixture and stir at a suitable temperature for a suitable time.", "Step 3: Isolate the product by filtration or extraction and purify by recrystallization or chromatography." ] }

CAS RN

249894-51-7

Product Name

ethyl 4,4,4-trifluoro-3-hydroxy-3-(1H-indol-3-yl)butanoate

Molecular Formula

C14H14F3NO3

Molecular Weight

301.3

Purity

95

Origin of Product

United States

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